molecular formula C11H13N3O2 B2861134 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine CAS No. 1346673-24-2

5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine

Cat. No.: B2861134
CAS No.: 1346673-24-2
M. Wt: 219.244
InChI Key: NGEYWLYKKLDPAK-UHFFFAOYSA-N
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Description

The compound “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” is likely a nitrogen-containing organic compound. It seems to have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a tetrahydropyridine ring (a six-membered ring with five carbon atoms, one nitrogen atom, and two double bonds), which are common structures in many organic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridine ring attached to a tetrahydropyridine ring via a single bond. The exact structure would depend on the positions of the various substituents on these rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific chemical structure. These could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

New Acentric Materials

Research into aminopyridines, closely related to 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine, has led to the development of new acentric materials. Co-crystallization of 4-nitrophenol with aminopyridines resulted in adducts with potential applications in nonlinear optical materials. These compounds demonstrate significant hyperpolarizability, making them candidates for use in optical devices and materials science (Draguta et al., 2013).

Molecular Structure and Vibrational Studies

The molecular and crystal structures of nitroderivatives of aminopyridines have been extensively studied, revealing insights into their stabilization mechanisms through hydrogen bonding and their potential in materials science. These studies provide a foundation for understanding the structural dynamics of related compounds and their applications in designing new materials with desired properties (Bryndal et al., 2012).

Antimitotic Agents

Pyridine derivatives, including compounds structurally similar to this compound, have been investigated for their antitumor activity. Such compounds are precursors to active agents that exhibit potent antimitotic properties, offering a pathway to the development of new anticancer drugs (Temple et al., 1992).

Biotransformation and Microbial Studies

The microbial transformation of nitropyridines has been studied, revealing the potential for biotechnological applications in drug metabolism and the synthesis of novel compounds. Such research demonstrates the versatility of pyridine derivatives in various biological processes and their potential utility in pharmaceuticals (Tully et al., 2012).

Synthesis of Potential Anticancer Agents

Studies on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from chloro and nitropyridines, including methodologies that might be applicable to the synthesis of this compound, highlight the compound's relevance in the development of potential anticancer agents. These research efforts contribute to the broader field of medicinal chemistry and drug design (Temple et al., 1983).

Mechanism of Action

The mechanism of action of “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” would depend on its specific chemical structure and the context in which it is used. Without more information, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” would depend on its specific chemical structure and how it is used. It’s important to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Future Directions

The future directions for research on “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical properties .

Properties

IUPAC Name

5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13-6-4-9(5-7-13)10-2-3-11(12-8-10)14(15)16/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEYWLYKKLDPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 232a (1.2 g, 5.8 mmol) in CH3OH (25 mL) was added HCHO (1 mL, 35 mmol) and acetic acid (1 mL), followed by the addition of NaBHCN3 (1.0 g, 12 mmol). The mixture was stirred at room temperature for 2 h. It was then evaporated under reduced pressure and the residue was purified by reverse-phase Combiflush eluting with 0.3% NH4HCO3 in water/acetonitrile to afford 232b as a yellow solid (1.0 g, 78%). MS-ESI: [M+H]+ 220.
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Synthesis routes and methods II

Procedure details

To a round-bottomed flask equipped with a stirring bar, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.50 g, 6.72 mmol), 5-bromo-2-nitropyridine (1.64 g, 8.07 mmol), Pd(PPh3)4 (388 mg, 0.336 mmol), Na2CO3 aqueous solution (1.0 N, 20.2 mL, 20.2 mmol), dioxane (60.6 mL) were added. The reaction mixture was heated at 100° C. for 10 hrs. CH2Cl2 (200 mL) was added to the resulting mixture was washed with water (30 mL×3). CH2Cl2(200 mL) was added and the resulting mixture was washed with water (30 mL×3), brine (30 mL×1), dried over MgSO4, filtered, and removed solvent in vacuo. Silica gel column chromatography (MeOH:DCM=5:95) gave 5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine (130a) as a yellow solid.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
60.6 mL
Type
reactant
Reaction Step One
Quantity
388 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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